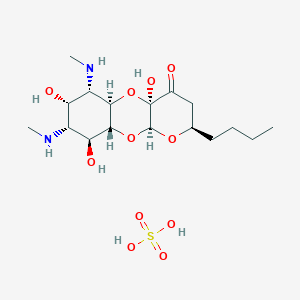
Trospectomycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trospectomycin sulfate is an aminocyclitol antibiotic, a 6’-propyl analog of spectinomycin. It exhibits potent activity against both penicillin-sensitive and resistant strains of Neisseria gonorrhoeae and demonstrates in vitro activity against Chlamydia trachomatis . This compound is primarily used in the treatment of sexually transmitted infections, particularly gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trospectomycin sulfate is synthesized through the oxidation and alkylation of spectinomycin derivatives . The process involves the conversion of spectinomycin to 6’-n-propylspectinomycin through a series of chemical reactions, including oxidation and alkylation . The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The bulk drug is often formulated as a freeze-dried, sterile powder that can contain up to 12% water depending on the freeze-drying conditions . This formulation helps maintain the stability and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Trospectomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents and alkylating agents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is 6’-n-propylspectinomycin . This compound retains the antibiotic properties of spectinomycin while exhibiting enhanced activity against resistant strains of bacteria.
Scientific Research Applications
Trospectomycin sulfate has a wide range of scientific research applications. It is used in the study of bacterial infections, particularly those caused by Neisseria gonorrhoeae and Chlamydia trachomatis . Its efficacy in treating these infections makes it a valuable tool in medical research and clinical studies . Additionally, this compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body .
Mechanism of Action
The mechanism of action of trospectomycin sulfate is similar to that of its parent compound, spectinomycin. It binds to the bacterial 30S ribosome and inhibits protein synthesis . This action prevents the bacteria from producing essential proteins, ultimately leading to their death. The molecular targets involved in this process include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to trospectomycin sulfate include spectinomycin, tetracycline, lincosamide, macrolide, quinolone, and naphthalenic ansamyrin-class antibiotics . These compounds share similar mechanisms of action and are used to treat bacterial infections.
Uniqueness of this compound: This compound is unique due to its enhanced activity against penicillin-resistant strains of Neisseria gonorrhoeae and its in vitro activity against Chlamydia trachomatis . This makes it a valuable alternative to other antibiotics, particularly in cases where resistance to traditional antibiotics is a concern .
Properties
CAS No. |
97673-66-0 |
|---|---|
Molecular Formula |
C17H32N2O11S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;sulfuric acid |
InChI |
InChI=1S/C17H30N2O7.H2O4S/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4)/t8-,10-,11+,12+,13+,14-,15-,16+,17+;/m1./s1 |
InChI Key |
CEBCZKQVZZWYPV-UAINHTBVSA-N |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Synonyms |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


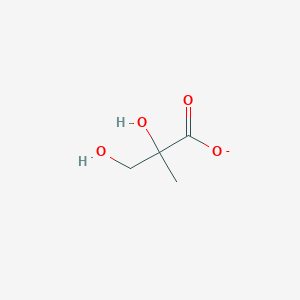
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1242771.png)
![[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242772.png)
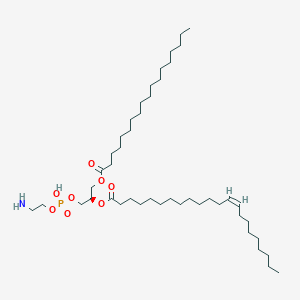
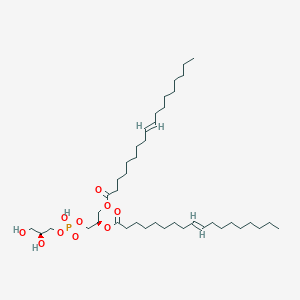
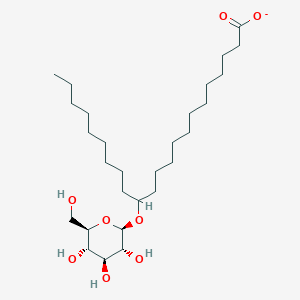
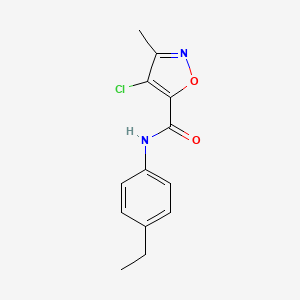
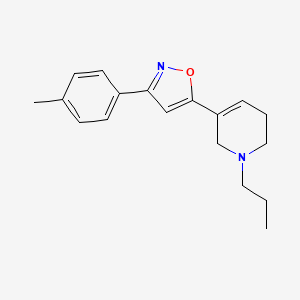
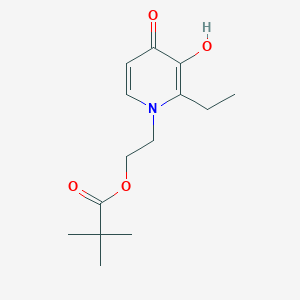
![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)
![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)
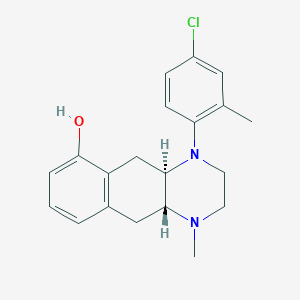

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)
